

AUPF02: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: AUPF02

Cat. No.: B15602189

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An In-depth Overview of the Molecular Structure, Properties, and Biological Activity of a Novel Anti-Breast Cancer Agent

Abstract

AUPF02 is a novel 5-aryluracil derivative that has demonstrated significant potential as an anti-breast cancer agent. With a CAS number of 904803-58-3, this compound exhibits potent cytotoxic activity against the human breast adenocarcinoma cell line MCF-7, with a reported half-maximal inhibitory concentration (IC₅₀) of 23.4 μ M. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and known biological activities of **AUPF02**. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Molecular Structure and Physicochemical Properties

AUPF02, with the chemical formula C₁₄H₉F₅N₂O, is structurally characterized as a 1-(pentafluorophenyl)-3-(p-tolyl)urea derivative linked to a uracil scaffold. The presence of the pentafluorophenyl group and the tolyl moiety contributes to its unique electronic and steric properties, which are likely crucial for its biological activity.

Table 1: Physicochemical Properties of **AUPF02**

Property	Value	Source
CAS Number	904803-58-3	[1]
Molecular Formula	C ₁₄ H ₉ F ₅ N ₂ O	[2] [3]
Molecular Weight	316.23 g/mol	[3]
SMILES	CC1=CC=C(NC(NC2=C(F)C(F)=C(F)C2)=O)C=C1	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

A 2D representation of the molecular structure of **AUPF02** can be generated from its SMILES string. A 3D crystallographic structure has not yet been reported in the public domain.

Synthesis of AUPF02

While a specific, detailed synthesis protocol for **AUPF02** is not publicly available, a general and robust method for the synthesis of analogous unsymmetrical diaryl ureas can be adapted. This typically involves the reaction of an aniline derivative with an isocyanate. For **AUPF02**, this would involve the reaction of p-toluidine with pentafluorophenyl isocyanate.

General Experimental Protocol for the Synthesis of 1,3-Disubstituted Ureas

This protocol outlines a two-step synthesis, which is a common approach for preparing unsymmetrical ureas.

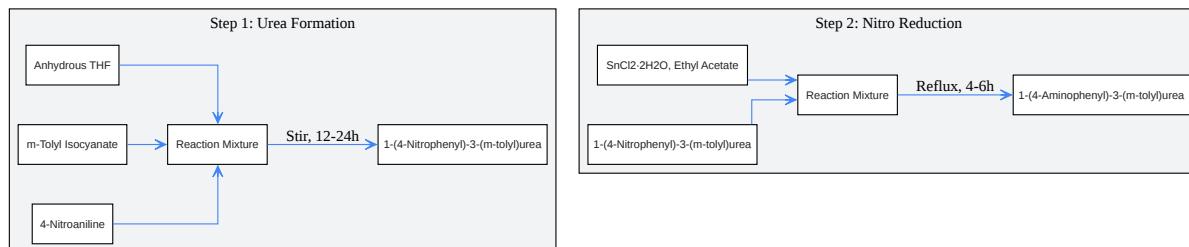
Step 1: Synthesis of 1-(4-Nitrophenyl)-3-(m-tolyl)urea (Intermediate)

- Dissolve 4-nitroaniline in anhydrous tetrahydrofuran (THF).
- Add m-tolyl isocyanate dropwise to the solution at room temperature.
- Stir the reaction mixture for 12-24 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the intermediate.[4]

Step 2: Reduction of the Nitro Group to Yield 1-(4-Aminophenyl)-3-(m-tolyl)urea

- Suspend the intermediate, 1-(4-nitrophenyl)-3-(m-tolyl)urea, in ethyl acetate.
- Add an excess of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$).
- Reflux the mixture for 4-6 hours.
- After cooling, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the final product.[4]
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

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A generalized two-step synthetic workflow for diaryl ureas.

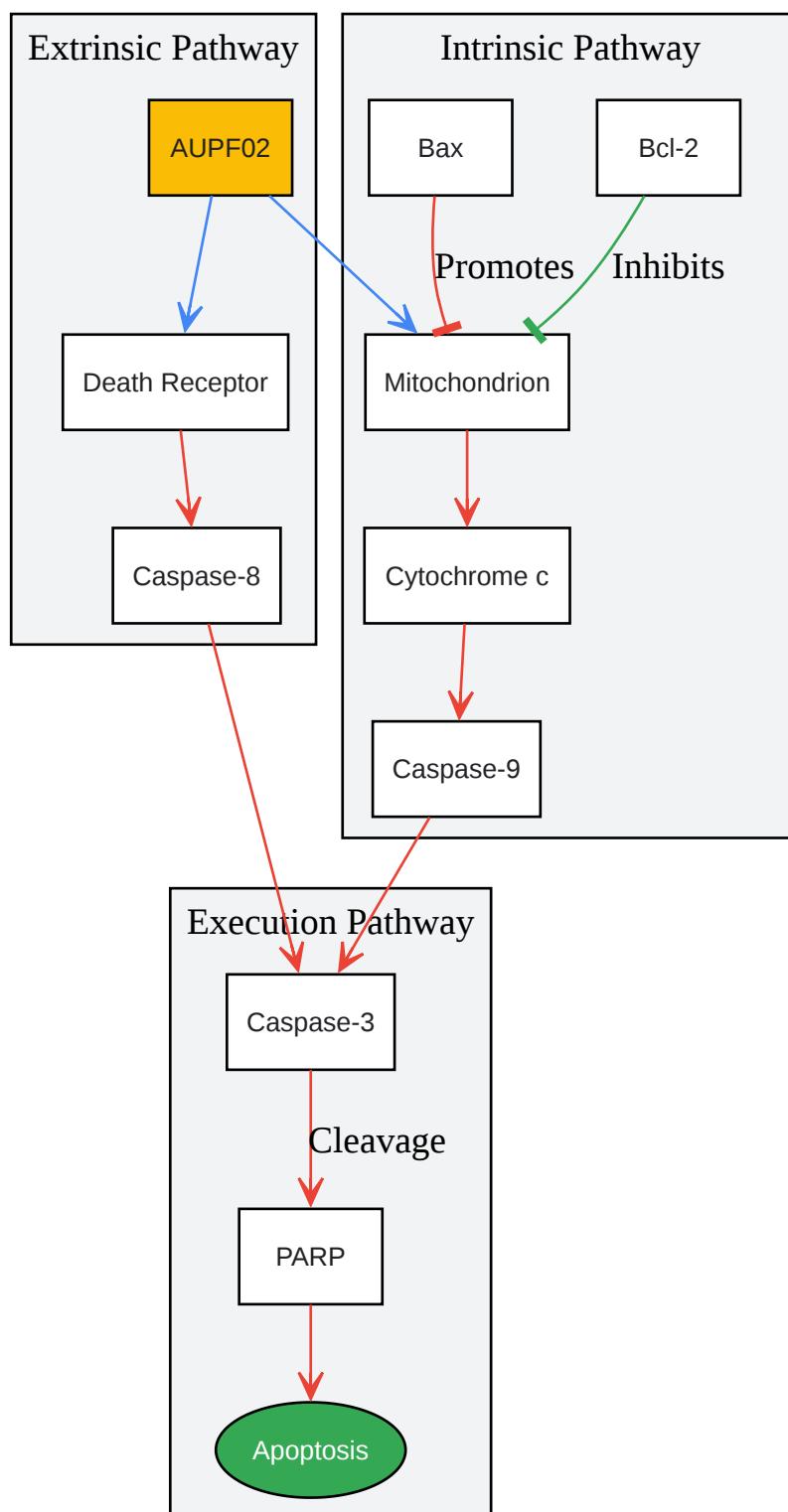
Biological Activity and Mechanism of Action

AUPF02 has been identified as a potent anti-breast cancer agent, with an IC₅₀ value of 23.4 μM against the MCF-7 cell line. The mechanism of action for **AUPF02** has not been fully elucidated. However, related 5-aryluracil derivatives are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis.

The well-studied compound 5-fluorouracil (5-FU), a structural analog, acts as a pyrimidine antimetabolite, inhibiting thymidylate synthase and getting incorporated into RNA and DNA, which leads to cell death.^{[5][6]} It is plausible that **AUPF02** may share some mechanistic similarities, potentially inducing apoptosis in MCF-7 cells.

Putative Signaling Pathway for Apoptosis Induction in MCF-7 Cells

Based on the known apoptotic pathways in MCF-7 cells, a hypothetical signaling cascade for **AUPF02**-induced apoptosis can be proposed. This would involve the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.



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A putative signaling pathway for **AUPF02**-induced apoptosis.

Experimental Protocols for Biological Evaluation

Determination of IC50 Value using MTT Assay

The half-maximal inhibitory concentration (IC50) of **AUPF02** against MCF-7 cells can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

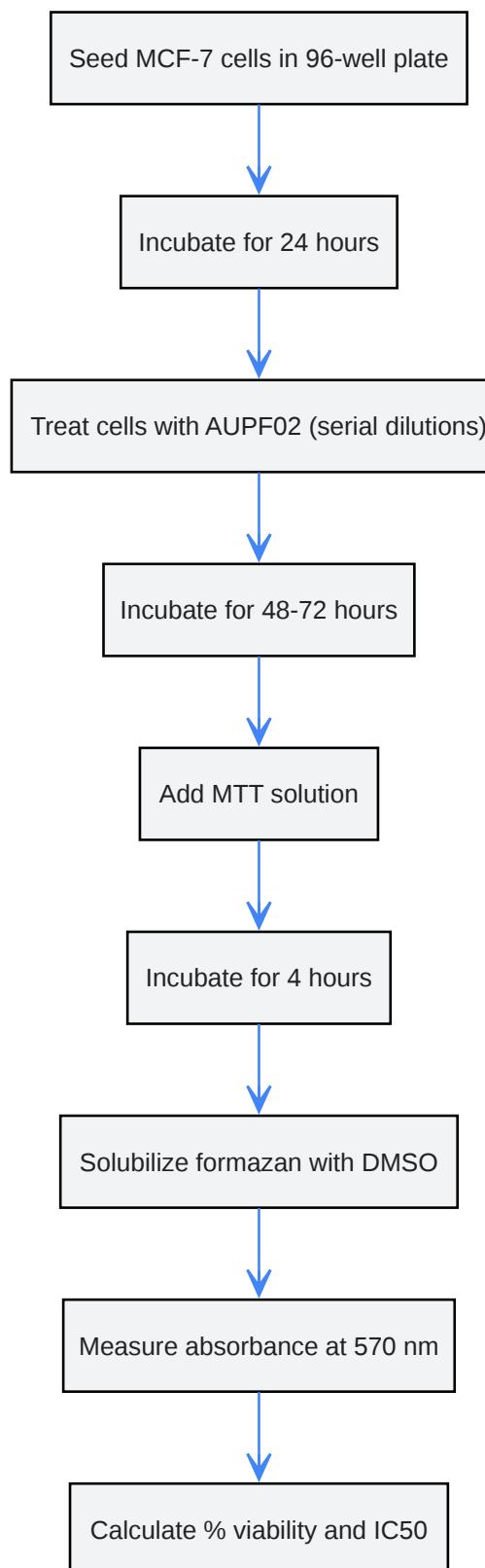
Materials:

- MCF-7 human breast adenocarcinoma cell line
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **AUPF02** stock solution (e.g., 10 mM in sterile DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- DMSO
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[\[7\]](#)
- Drug Treatment: Prepare serial dilutions of **AUPF02** in complete culture medium. Remove the existing medium and add 100 µL of the medium containing different concentrations of **AUPF02** to the respective wells. Include vehicle control wells (DMSO) and blank wells (medium only).[\[7\]](#)
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[\[7\]](#)

- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[7]
- Data Collection: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.



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Workflow for determining the IC₅₀ value using the MTT assay.

Analysis of Apoptosis by Western Blotting

Western blotting can be employed to investigate the effect of **AUPF02** on the expression of key apoptosis-related proteins.

Materials:

- MCF-7 cells
- **AUPF02**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagents

Protocol:

- Cell Treatment and Lysis: Treat MCF-7 cells with **AUPF02** at various concentrations. After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[\[1\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[\[1\]](#)
- SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[\[1\]](#)
- Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.[\[7\]](#)

- Detection: Visualize the protein bands using a chemiluminescence detection system.
- Analysis: Analyze the changes in the expression levels of the target proteins.

Conclusion

AUPF02 is a promising 5-aryluracil derivative with demonstrated anti-breast cancer activity. This technical guide provides a foundational understanding of its molecular characteristics and biological potential. Further research is warranted to fully elucidate its mechanism of action, establish a detailed pharmacokinetic and pharmacodynamic profile, and explore its therapeutic efficacy in preclinical and clinical settings. The provided protocols offer a starting point for researchers to further investigate this compelling molecule.

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